Propyl carbamate Propyl carbamate N-Propyl carbamate is a carbamate ester.
Brand Name: Vulcanchem
CAS No.: 627-12-3
VCID: VC21107082
InChI: InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6)
SMILES: CCCOC(=O)N
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

Propyl carbamate

CAS No.: 627-12-3

Cat. No.: VC21107082

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

Propyl carbamate - 627-12-3

Specification

CAS No. 627-12-3
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name propyl carbamate
Standard InChI InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6)
Standard InChI Key YNTOKMNHRPSGFU-UHFFFAOYSA-N
SMILES CCCOC(=O)N
Canonical SMILES CCCOC(=O)N
Boiling Point 196.0 °C
196 °C
Colorform PRISMS
Melting Point 60.0 °C
60 °C

Introduction

Chemical Identity and Structure

Propyl carbamate, also known as carbamic acid propyl ester, is a simple carbamate compound with a propyl group attached to the oxygen of the carbamate moiety. Its structure consists of a carbonyl group bonded to both an amino group and an oxygen atom, which connects to the propyl chain.

Basic Identification

The compound is identified by the following parameters:

ParameterValue
Common NamePropyl carbamate
CAS Number627-12-3
Molecular FormulaC4H9NO2
Molecular Weight103.12000 g/mol
Exact Mass103.06300
SynonymsCarbamic acid propyl ester

The molecular structure features a carbamate group (NH2COO-) linked to a propyl chain (C3H7), creating a relatively simple yet functionally important organic molecule .

Classification

Propyl carbamate belongs to the broader class of carbamate compounds, which are derivatives of carbamic acid. Carbamates generally contain the functional group -NH(CO)O- and are known for their varied applications in agriculture, pharmaceuticals, and materials science. Propyl carbamate specifically belongs to the N-unsubstituted carbamates, meaning it has a primary amine group (-NH2) attached to the carbonyl carbon .

Physical and Chemical Properties

Understanding the physical and chemical properties of propyl carbamate is essential for predicting its behavior in different environments and applications.

Physical Properties

Propyl carbamate exhibits the following physical characteristics:

PropertyValue
Physical StateSolid at room temperature
Density1.013 g/cm³
Melting Point61-63°C
Boiling Point92-93°C at 12 mmHg
Flash Point95.6°C
Refractive Index1.422
PSA (Polar Surface Area)52.32000
LogP1.19200

These properties indicate that propyl carbamate is a relatively stable compound with moderate polarity and lipophilicity, as suggested by its LogP value of approximately 1.19 .

Chemical Properties

The chemical behavior of propyl carbamate is largely determined by its functional groups:

  • The carbamate group (-NHCOO-) is moderately reactive and can undergo hydrolysis under acidic or basic conditions.

  • The primary amine portion can participate in various reactions typical of amines, including nucleophilic substitutions.

  • The ester linkage makes it susceptible to nucleophilic attack, potentially leading to decarboxylation under certain conditions.

The compound's moderate reactivity enables it to participate in various chemical transformations while maintaining stability under standard conditions .

Biological Activity and Research Findings

Research on propyl carbamate has focused primarily on its biological effects, particularly in microorganisms.

Effects on Microbial Growth and Respiration

Significant research has examined propyl carbamate's impact on bacterial systems, particularly Escherichia coli:

  • Growth inhibition: Studies have demonstrated that propyl carbamate can inhibit the growth of E. coli at specific concentrations.

  • Oxygen consumption: At concentrations sufficient to completely halt bacterial growth, propyl carbamate reduces oxygen consumption by bacterial protoplasm to approximately 50% of normal rates.

  • Multiple growth parameters: The inhibitory effects have been measured through various methods, including viable cell count, optical density, oxygen consumption rate, and ammonia depletion in the culture medium .

These findings suggest that propyl carbamate interferes with cellular metabolism in a way that affects both growth and respiration, potentially by disrupting key metabolic pathways or cellular energy production.

Age-Dependent Sensitivity

An interesting observation from research is that cells from older bacterial cultures show different sensitivity to inhibition compared to younger cultures:

  • Oxygen consumption in cells from old cultures is less affected by inhibitory compounds.

  • "Old" cells generally exhibit lower baseline oxygen consumption rates compared to "young" cells .

This age-dependent difference in sensitivity suggests that cellular metabolism and defense mechanisms against chemical stressors may change throughout the growth cycle of bacterial populations.

Toxicological Properties

Understanding the toxicological profile of propyl carbamate is crucial for assessing its safety and potential applications.

Structure-Toxicity Relationship

While specific toxicological data for propyl carbamate is limited, insights can be drawn from structure-activity relationships established for carbamate compounds:

  • Carbamate toxicity is often related to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in neural transmission.

  • The most toxic carbamates typically contain both a carbamate group and a quaternary ammonium salt, a structural feature that propyl carbamate lacks.

  • Simple carbamates like propyl carbamate generally exhibit lower toxicity compared to more complex derivatives containing quaternary ammonium groups .

Based on these structure-activity relationships, propyl carbamate would be expected to show moderate toxicity compared to more complex carbamate compounds used as pesticides or potential chemical warfare agents.

Hazard Classification

According to available safety data, propyl carbamate carries the following hazard classifications:

Hazard CodeRisk PhrasesSafety Phrases
Xn (Harmful)22-36/37/38 (Harmful if swallowed; Irritating to eyes, respiratory system, and skin)26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)

This classification indicates that propyl carbamate should be handled with appropriate safety precautions to minimize exposure, particularly through ingestion or contact with eyes, respiratory system, or skin .

Comparison with Related Compounds

Understanding how propyl carbamate compares with related carbamate compounds provides valuable context for assessing its properties and potential applications.

Structural Analogues

When comparing propyl carbamate to related compounds, several structural differences become significant:

  • Alkyl chain length: Compared to methyl or ethyl carbamates, the propyl group in propyl carbamate confers increased lipophilicity and potentially altered biological activity.

  • N-substitution: Unlike N-methylcarbamates or N,N-dimethylcarbamates used in pesticides, propyl carbamate has an unsubstituted amino group, which generally correlates with lower toxicity.

  • Complex functional groups: Propyl carbamate lacks the quaternary ammonium groups found in highly toxic carbamates used as potential chemical warfare agents .

These structural differences significantly influence the compound's reactivity, biological activity, and toxicity profile.

Propamocarb Comparison

It's important to distinguish propyl carbamate from propamocarb hydrochloride, which is sometimes confused due to nomenclature similarity:

  • Propamocarb hydrochloride (propyl (3-dimethylaminopropyl)carbamate monohydrochloride) is a complex fungicide with a dimethylamino group.

  • Unlike simple propyl carbamate, propamocarb hydrochloride has established agricultural applications and a well-documented toxicological profile.

  • Propamocarb has undergone extensive regulatory review for use on various crops, while propyl carbamate has more limited documentation regarding practical applications .

This distinction is crucial for researchers and regulatory bodies to avoid confusion between these chemically distinct compounds.

Analytical Methods

For proper identification and quantification of propyl carbamate, various analytical methods have been developed.

Identification Techniques

Propyl carbamate can be identified and characterized using several analytical techniques:

  • Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separation and identification.

  • Spectroscopic methods: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide structural confirmation.

  • Physical property measurements: Melting point determination, refractive index measurement, and density analysis can provide supporting evidence for identification .

These complementary analytical approaches allow for reliable identification and characterization of propyl carbamate in various matrices.

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